![molecular formula C13H9N5O4 B3177325 1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid CAS No. 149558-69-0](/img/structure/B3177325.png)
1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid
Overview
Description
1-[6-(3-Carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid (1-6-3CP) is an organic compound with a unique structure that has been studied extensively in recent years. It is a member of the pyrazole family and is composed of two pyrazole rings connected by a pyridine ring. 1-6-3CP has a range of applications in the scientific and medical fields, due to its interesting chemical properties and potential for therapeutic use.
Scientific Research Applications
- The 2,6-dipyrazolyl pyridine (bpp) skeleton serves as an excellent building unit for iron (II) spin crossover research . By appending various functional groups to the pyrazolyl and pyridine rings, researchers can potentially modify the spin state properties of [Fe(bpp)₂]²⁺ derivatives .
- For instance, Mössbauer analyses of the mononuclear complex 1 [FeL₂] (ClO₄)₂ (where L represents diethyl-1,1’-(pyridine-2,6-diyl)bis(5-methyl-1H-pyrazole-3-carboxylate)) revealed high-spin iron (II) ions at room temperature. However, cooling down to liquid helium temperature confirmed a paramagnetic state, suggesting that the steric influence of the pyrazole substituents prevented thermally induced spin crossover .
- The title compound can serve as a convenient source of ionic liquid (IL) solvents when properly constituted .
- Additionally, it offers a credible alternative to phosphines in organometallic chemistry and catalysis .
- When combined with metal ions, complexes derived from this compound have been employed as catalysts in various applications .
- Researchers have explored ligating topologies, counter anions, and metal ion nodes to understand the supramolecular structures of coordination complexes based on this ligand .
- Although less common, the compound has been used in agriculture . It is mainly employed for the prevention and control of oomycete diseases, such as downy mildew, due to its interactions with other compounds .
Spin Crossover Research
Ionic Liquids and Organometallic Chemistry
Catalysts and Coordination Complexes
Agricultural Applications
properties
IUPAC Name |
1-[6-(3-carboxypyrazol-1-yl)pyridin-2-yl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O4/c19-12(20)8-4-6-17(15-8)10-2-1-3-11(14-10)18-7-5-9(16-18)13(21)22/h1-7H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCCKQHTFFXNJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N2C=CC(=N2)C(=O)O)N3C=CC(=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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